3-isothiocyanato-N,N-dimethylpropanamide
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Overview
Description
3-isothiocyanato-N,N-dimethylpropanamide is a chemical compound with the molecular formula C6H10N2OS It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isothiocyanato-N,N-dimethylpropanamide typically involves the reaction of N,N-dimethylpropanamide with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Materials: N,N-dimethylpropanamide and thiophosgene.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (0-5°C) to prevent decomposition of thiophosgene.
Procedure: Thiophosgene is added dropwise to a solution of N,N-dimethylpropanamide in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-isothiocyanato-N,N-dimethylpropanamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form amines.
Hydrolysis: In the presence of water or aqueous acids, the isothiocyanate group can hydrolyze to form amides and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Thioureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Dithiocarbamates: Formed by reaction with thiols.
Amides: Formed by hydrolysis.
Scientific Research Applications
3-isothiocyanato-N,N-dimethylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the modification of biomolecules such as proteins and peptides. It is used to introduce isothiocyanate groups into biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-isothiocyanato-N,N-dimethylpropanamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, such as the amino groups of proteins. This covalent modification can alter the function of the target molecule, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar in structure but with a phenyl group instead of a propanamide backbone.
Methyl isothiocyanate: Contains a methyl group instead of a propanamide backbone.
Allyl isothiocyanate: Contains an allyl group instead of a propanamide backbone.
Uniqueness
3-isothiocyanato-N,N-dimethylpropanamide is unique due to the presence of both an isothiocyanate group and a propanamide backbone. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
3-isothiocyanato-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-8(2)6(9)3-4-7-5-10/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWKEVYFKUZQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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